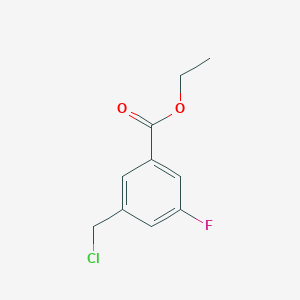

Ethyl 3-(chloromethyl)-5-fluorobenzoate

Beschreibung

Ethyl 3-(chloromethyl)-5-fluorobenzoate is a substituted benzoate ester featuring a chloromethyl (-CH2Cl) group at the 3-position and a fluorine atom at the 5-position of the aromatic ring, with an ethyl ester moiety at the carboxylic acid position. For instance, methyl 3-(chloromethyl)-5-fluorobenzoate () shares the same aromatic substitution pattern but differs in the ester group (methyl vs. ethyl), highlighting the role of alkyl chain length in solubility and reactivity . The chloromethyl group is a reactive site for further functionalization, as seen in heterocyclic synthesis methodologies (), suggesting its utility in pharmaceutical or agrochemical intermediates .

Eigenschaften

Molekularformel |

C10H10ClFO2 |

|---|---|

Molekulargewicht |

216.63 g/mol |

IUPAC-Name |

ethyl 3-(chloromethyl)-5-fluorobenzoate |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3 |

InChI-Schlüssel |

HQZJZQZBFUAIPT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC(=C1)CCl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(chloromethyl)-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chloromethyl)-5-fluorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the direct chloromethylation of ethyl 5-fluorobenzoate using formaldehyde and hydrochloric acid. This reaction is also conducted under reflux conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(chloromethyl)-5-fluorobenzoate may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(chloromethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 3-(chloromethyl)-5-fluorobenzoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Hydrolysis: The major products are 3-(chloromethyl)-5-fluorobenzoic acid and ethanol.

Reduction: The primary product is the corresponding alcohol, ethyl 3-(hydroxymethyl)-5-fluorobenzoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(chloromethyl)-5-fluorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Wirkmechanismus

The mechanism of action of ethyl 3-(chloromethyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences between Ethyl 3-(chloromethyl)-5-fluorobenzoate and related compounds:

| Compound Name | Molecular Formula | Substituents and Positions | Key Functional Groups |

|---|---|---|---|

| Ethyl 3-(chloromethyl)-5-fluorobenzoate* | C10H10ClFO2 | Chloromethyl (C-3), Fluoro (C-5), Ethyl ester | Chloromethyl, Ester |

| Methyl 3-(chloromethyl)-5-fluorobenzoate | C9H8ClFO2 | Chloromethyl (C-3), Fluoro (C-5), Methyl ester | Chloromethyl, Ester |

| Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | C10H7ClF4O2 | Chloro (C-3), Fluoro (C-2), Trifluoromethyl (C-5) | Trifluoromethyl, Halogens |

| Ethyl 2-amino-5-bromo-3-fluorobenzoate | C9H9BrFNO2 | Amino (C-2), Bromo (C-5), Fluoro (C-3), Ethyl ester | Amino, Bromo, Ester |

*Inferred structure based on methyl analog ().

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance, which can influence drug bioavailability or synthetic intermediate stability .

- Trifluoromethyl Derivatives : Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate () and its positional isomer () demonstrate how trifluoromethyl (-CF3) groups enhance lipophilicity and metabolic stability, critical in medicinal chemistry .

Substituent Effects on Reactivity

- Chloromethyl Group : The -CH2Cl group in Ethyl 3-(chloromethyl)-5-fluorobenzoate is a versatile electrophilic site for nucleophilic substitution, enabling the synthesis of complex molecules (e.g., imidazole derivatives in ) .

- Amino and Bromo Groups: Ethyl 2-amino-5-bromo-3-fluorobenzoate () highlights how amino groups facilitate electrophilic aromatic substitution, while bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Pharmacological Potential

- While direct pharmacological data for Ethyl 3-(chloromethyl)-5-fluorobenzoate is unavailable, analogs like methyl 3-(chloromethyl)-5-fluorobenzoate may share similar bioactivity profiles. The chloromethyl group’s reactivity could be exploited to design prodrugs or targeted therapies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.